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Nafamostat Mesylate: Research & Dosing Guide

Dosing Optimization and Predictive Modeling

A 2025 study developed a predictive model for Nafamostat dosing in hemodialysis patients at high risk of

bleeding. The research identified key patient factors influencing the effective dose and established a

multivariable linear regression model [1].

The table below summarizes the factors and their effects on the Nafamostat dose based on the study's

findings [1].

Predictor Variable Effect on Nafamostat Dose Coefficient (95% CI) P-value
Oral Anticoagulant Use Lower Dose -14.20 (-18.28 t0 -10.12) < 0.001
Dry Body Weight Higher Dose +0.15 (0.09 to 0.22) <0.001
Age Lower Dose -0.13 (-0.19 to -0.08) <0.001
Hemoglobin Level Higher Dose +1.13 (0.51 to 1.76) <0.001
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¢ Key Findings and Model Performance:
o The average effective dose in the study was 21.90 * 6.82 mg/h [1].
o The best-performing prediction model used 12 variables and achieved a root mean squared
error (RMSE) of 4.11 mg/h and an adjusted R2 value of 0.49 [1].
o The presence of oral anticoagulants was the single most significant factor leading to a lower
Nafamostat requirement [1].

Evidence also supports the efficacy of lower doses. A 2011 study found that a low-dose regimen of 12.5
mg/h significantly reduced the rate of massive clotting compared to saline-flushing methods, while

maintaining a similar safety profile for bleeding complications [2].

Troubleshooting Guide: Addressing Dialyzer Clotting

When facing clotting issues despite Nafamostat use, a systematic investigation is recommended. The

following workflow outlines key troubleshooting steps and their relationships.

Problem: Dialyzer Clotting
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Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for Nafamostat mesylate in high-bleeding-risk
hemodialysis? While protocols vary, evidence supports starting at a low dese of 12.5 mg/h, which is
effective and cost-efficient [2]. Some centers use a tiered approach (12.5, 25, or 37.5 mg/h) based on the

patient's prior anticoagulation response [1]. The dose should then be titrated based on visual clotting scores.

Q2: How should the Nafamostat dose be adjusted after a dialysis session? The dose should be adjusted in
increments of 12.5 mg/h. It should be increased if excessive clotting is observed and decreased if bleeding

complications occur [1].

Q3: We are still experiencing clotting despite adequate Nafamostat dosing. What could be the cause?
As illustrated in the case report, a novel type of dialyzer reaction should be considered. This is characterized
by the formation of yellowish-white matter (composed of neutrophils and fibrin) in the venous pot and
recurrent clotting, which is not resolved by increasing anticoagulant dose. The solution is to switch the

dialyzer membrane material (e.g., from polysulfone to cellulose triacetate) [3].

Q4: How does Nafamostat compare to heparin-free (saline flush) dialysis? Low-dose Nafamostat is
significantly more effective than saline flushes alone. One study found that the massive clotting rate was 4.2
per 1000 sessions with Nafamostat versus 44.5 per 1000 sessions with saline, a more than 10-fold

reduction, with no significant difference in bleeding risk [2].

Suggested Experimental Protocols for Researchers

To further investigate and validate Nafamostat dosing in your own research, you can adapt the following

methodologies from the cited literature.

Protocol 1: Developing a Predictive Dosing Model

This protocol is based on the 2025 study that built a multivariable linear regression model [1].
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1. Data Collection: Retrospectively collect data from hemodialysis sessions where Nafamostat was

used. Key variables should include:

o Outcome Variable: The effective Nafamostat dose (mg/h) from sessions without clotting.

o Predictor Variables: Demographics (age, sex, dry body weight), medical history (diabetes,
cancer, autoimmune disease), medications (oral anticoagulants, antiplatelet agents), laboratory
values (hemoglobin, platelet count), and dialysis prescription (treatment modality, blood flow
rate, ultrafiltration volume, membrane material) [1].

e 2. Data Preprocessing: Divide the dataset randomly into a training set (70%) and a testing set
(30%). Check for multicollinearity among predictor variables using Variance Inflation Factors (VIFs)
[1].

¢ 3. Feature Selection: On the training set, perform bootstrapping (e.g., 10,000 samples) combined
with stepwise regression to identify the set of predictor variables that are most consistently significant
[1].

¢ 4. Model Building & Validation: Construct a multivariable linear regression model on the training set
using the selected features. Validate the model's performance on the held-out testing set using
metrics like Root Mean Squared Error (RMSE) and Adjusted R? [1].

Protocol 2: Quantifying Clotting for Dose Titration

This protocol standardizes the assessment of anticoagulation efficacy.

¢ Clotting Score System: At the end of each dialysis session, a nurse or technician should visually
assess the circuit and assign a score [1].
o Dialyzer Membrane:
= Score 0: Clean filter.
= Score 1: Traces of coagulation.
= Score 2: Intermediate state.
= Score 3: Fully clotted circuit, requiring session interruption.
o Vein Chamber:
= Score 0: No visible clots.
= Score 1: Traces of coagulation.
= Score 2: Visible clots present.
= Score 3: Chamber obstruction.
e Session Classification: For analysis, define a session with effective anticoagulation ("non-clotted")
as having scores below 2 for both the membrane and vein chamber [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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